molecular formula C7H9NO B2811420 (S)-1-(Pyridin-4-yl)ethanol CAS No. 23389-75-5; 54656-96-1

(S)-1-(Pyridin-4-yl)ethanol

Cat. No.: B2811420
CAS No.: 23389-75-5; 54656-96-1
M. Wt: 123.155
InChI Key: HVOAMIOKNARIMR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Chiral pyridine derivatives represent a fundamentally important class of compounds in the field of advanced organic synthesis. Their significance stems from their widespread presence in pharmaceuticals, natural products, and as pivotal components in asymmetric catalysis. chim.it The pyridine ring itself, a six-membered aromatic heterocycle containing a nitrogen atom, offers unique electronic properties, Lewis basicity, and the ability to coordinate with metal centers. chim.itnih.gov When a chiral center is introduced into a pyridine-containing molecule, it imparts the ability to influence the stereochemical outcome of chemical reactions, a critical requirement for the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. numberanalytics.com

The development of efficient methods to create these chiral pyridine architectures is a highly active area of research. chim.it A primary application of chiral pyridine derivatives is their use as ligands in transition-metal-catalyzed asymmetric reactions. diva-portal.orgacs.org These ligands can coordinate to a metal, creating a chiral environment that directs a catalytic transformation to produce one enantiomer of a product in excess over the other. numberanalytics.comdiva-portal.org However, the synthesis of these molecules can be challenging because the inherent properties of the pyridine nucleus, such as its basicity, can sometimes interfere with or deactivate catalytic systems. chim.it

Despite these challenges, researchers have developed numerous strategies to access chiral pyridines. These methods include the asymmetric reduction of ketones, cross-coupling reactions, and C-H functionalization. chim.it Planar-chiral pyridine derivatives have also been developed and shown to be effective catalysts for a range of processes. nih.goviupac.org The modular nature of many synthetic approaches allows for the systematic variation of steric and electronic properties, enabling the fine-tuning of a ligand's performance for a specific catalytic application. diva-portal.org This versatility has established chiral pyridine-containing molecules as indispensable tools for constructing complex, optically active molecules. acs.orgresearchgate.net

Contextual Overview of Research Trajectories for (S)-1-(Pyridin-4-yl)ethanol

This compound is a specific chiral pyridyl alcohol that has garnered attention in several areas of chemical research. As a chiral building block, it serves as a valuable precursor for the synthesis of more complex molecules and specialized ligands. chemicalbook.com Its structure, featuring a stereogenic center directly attached to the pyridine ring, makes it a model substrate and a target molecule for developing and evaluating new asymmetric synthetic methods.

One major research trajectory involves the asymmetric synthesis of this compound itself. The enantioselective reduction of the prochiral ketone, 4-acetylpyridine (B144475), is the most direct route. This transformation has been a benchmark reaction for testing the efficacy of various catalytic systems. Research in this area explores different types of catalysts and reaction conditions to achieve high yield and, crucially, high enantiomeric excess (e.e.).

Key approaches include:

Transition-Metal Catalysis: Homogeneous catalysis using chiral transition-metal complexes, such as those based on ruthenium, is a prominent method. For instance, ruthenium (II) complexes with chiral diaminodiphosphine ligands have been shown to be highly effective for the asymmetric transfer hydrogenation of 4-acetylpyridine, affording this compound with excellent conversion and enantioselectivity. thieme-connect.com

Biocatalysis: The use of enzymes, or whole-cell systems, offers a green and highly selective alternative to metal-based catalysts. researchgate.net Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly well-suited for the reduction of ketones. nih.gov Studies have demonstrated the use of various microorganisms and isolated enzymes to produce the (S)-enantiomer in accordance with Prelog's rule. researchgate.net For example, the enzymatic reduction of 4-acetylpyridine using carrot roots (Daucus carota) in water has been reported to yield the (S)-alcohol. researchgate.net

The following table summarizes selected research findings on the synthesis of this compound, highlighting the different catalytic methods employed.

Catalyst/BiocatalystReaction TypeSubstrateProductConversion (%)Enantiomeric Excess (e.e.) (%)Reference
[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENAsymmetric Transfer Hydrogenation4-AcetylpyridineThis compound9997 thieme-connect.com
Daucus carota (carrot root)Bioreduction4-AcetylpyridineThis compoundNot specifiedNot specified researchgate.net

Another significant research trajectory focuses on the application of this compound as a chiral synthon. It is used as a starting material for preparing chiral ligands for other asymmetric reactions or as an intermediate in the synthesis of biologically active compounds. chemicalbook.com For example, it can be a precursor for creating chiral amines and other derivatives that are then incorporated into larger, more complex molecular frameworks. bioline.org.brjocpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMIOKNARIMR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54656-96-1
Record name (S)-(-)-alpha -Methyl-4-pyridinemethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for S 1 Pyridin 4 Yl Ethanol

Stereoselective and Enantioselective Synthesis Approaches

These approaches are designed to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

The most direct route to (S)-1-(Pyridin-4-yl)ethanol is the asymmetric reduction of the prochiral ketone, 4-acetylpyridine (B144475). This transformation can be achieved with high efficiency and enantioselectivity using both biological and chemical catalysts.

Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. sigmaaldrich.com Enzymes, particularly carbonyl reductases (CBRs) or alcohol dehydrogenases (ADHs), are capable of reducing a wide range of carbonyl compounds to their corresponding alcohols with exceptional enantiopurity. nih.govnih.govnih.gov

A specific method for synthesizing this compound involves the use of a carbonyl reductase (KcDH) purified from Bacillus subtilis. chemicalbook.com This enzymatic reduction of 4-acetylpyridine utilizes a cofactor regeneration system, which is crucial for economic viability. In this system, the expensive NADPH or NADH cofactor, which is consumed during the ketone reduction, is continuously regenerated. A common approach employs a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose. chemicalbook.com

The reaction is typically carried out in a buffered aqueous solution at a controlled pH. The enzyme reduces the ketone with high stereoselectivity, yielding the (S)-alcohol. Research has demonstrated that this biocatalytic method can achieve high conversion rates and excellent enantiomeric excess (ee). chemicalbook.com For example, one reported procedure yielded this compound with an enantiomeric excess of 98%. chemicalbook.com This chemoenzymatic approach, which combines chemical synthesis with biological catalysis, is a powerful strategy for producing enantiopure heteroaromatic alcohols. nih.gov

Table 1: Biocatalytic Reduction of 4-Acetylpyridine
ParameterConditionReference
EnzymeCarbonyl Reductase (KcDH) from Bacillus subtilis chemicalbook.com
Substrate4-Acetylpyridine (10 mM) chemicalbook.com
CofactorNAD+ (0.5 mM) chemicalbook.com
Regeneration SystemGlucose Dehydrogenase (GDH) and Glucose chemicalbook.com
Solvent/BufferPotassium Phosphate Buffer (50 mM, pH 7.0) chemicalbook.com
Reaction Time16 hours chemicalbook.com
Enantiomeric Excess (ee)98% (S)-enantiomer chemicalbook.com

Chemocatalytic methods provide a powerful alternative to biocatalysis. These strategies typically involve the use of a transition metal complexed with a chiral ligand. researchgate.net The asymmetric reduction of prochiral ketones, including heteroaromatic ketones like 4-acetylpyridine, can be accomplished through several techniques such as asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation. researchgate.net

Asymmetric Transfer Hydrogenation (ATH): This is one of the most common methods, often employing ruthenium, rhodium, or iridium catalysts with chiral diamine or amino alcohol ligands. A hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride. The chiral catalyst facilitates the transfer of hydrogen to the ketone in a stereoselective manner.

Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the hydrogen source, typically under pressure. Catalysts are often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands.

Asymmetric Hydrosilylation: In this process, a hydrosilane is added across the carbonyl bond, followed by hydrolysis to yield the alcohol. Chiral rhodium or copper complexes are often used to catalyze this reaction with high enantioselectivity.

Spiroborate esters derived from diphenylprolinol have also been shown to be effective catalysts for the asymmetric borane (B79455) reduction of 4-acetylpyridine. nih.gov Using borane dimethylsulfide complex (BH₃-SMe₂) as the reducing agent, these catalysts can produce the target alcohol with excellent enantioselectivity (up to 99% ee) even at low catalyst loadings (1 mol%). nih.gov

Table 2: Representative Chemocatalytic Asymmetric Reduction Methods for Pyridyl Ketones
MethodCatalyst SystemReducing AgentTypical Enantioselectivity (ee)Reference
Asymmetric Transfer HydrogenationRu(II), Rh(III), or Ir(III) with chiral diamine/amino alcohol ligandsFormic acid/triethylamine or IsopropanolHigh to excellent (>95%) researchgate.net
Asymmetric HydrogenationRh(I) or Ru(II) with chiral phosphine ligands (e.g., BINAP)H₂ gasHigh to excellent (>95%) researchgate.net
Asymmetric HydrosilylationRh(I) or Cu(I) with chiral ligandsHydrosilanes (e.g., Ph₂SiH₂)High to excellent (>90%) researchgate.net
Asymmetric Borane ReductionSpiroborate ester from diphenylprolinolBH₃-SMe₂Up to 99% nih.gov

The use of a chiral auxiliary is a classic strategy in asymmetric synthesis. wikipedia.orguwindsor.ca This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent diastereoselective reaction. The process generally involves three key steps:

Attachment: The achiral starting material is coupled to the enantiopure chiral auxiliary.

Diastereoselective Reaction: The chiral auxiliary biases the reaction pathway, leading to the formation of one diastereomer in preference to others. For synthesizing a chiral alcohol, this could involve a diastereoselective alkylation or an aldol (B89426) reaction. researchgate.netnih.gov

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound, and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. sigmaaldrich.comresearchgate.netnih.gov While a direct application of this method specifically for this compound is not prominently detailed, the general principle remains a robust option for controlling stereochemistry in the synthesis of chiral building blocks.

Beyond the direct reduction of ketones, other enantioselective catalytic methods can generate chiral pyridine (B92270) derivatives. These advanced strategies often involve the activation of the pyridine ring or a precursor to facilitate an asymmetric transformation. nih.govresearchgate.net

One such approach is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.govresearchgate.net This method relies on a chiral diphosphine ligand to control the stereochemistry of the nucleophilic addition, providing access to a wide range of alkylated chiral pyridines with excellent enantiopurities. nih.gov

Another powerful strategy is the enantioselective dearomatization of pyridinium (B92312) salts. rsc.org Pyridines can be activated by N-alkylation to form pyridinium salts, which are more susceptible to nucleophilic attack. The use of chiral catalysts, including organocatalysts or transition metal complexes, can then mediate the addition of a nucleophile to generate enantioenriched dihydropyridines. rsc.org These intermediates can be further transformed into chiral piperidines or other functionalized pyridine derivatives.

Asymmetric Reduction of Prochiral Ketones

Total Synthesis and Multi-Component Reaction Strategies

While often produced via asymmetric reduction, this compound can also be viewed as a substructure within more complex synthetic endeavors, where its stereocenter might be established as part of a broader total synthesis or through convergent multi-component reactions.

Total synthesis strategies for complex natural products or pharmaceuticals may involve the construction of the pyridine ring itself or its functionalization at a late stage. While no specific total synthesis is dedicated solely to this compound, the methodologies used for creating substituted pyridine cores are relevant. For instance, syntheses of complex alkaloids often start from simple pyridine derivatives, and the principles could be adapted to build the target molecule.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.com MCRs are a cornerstone of green chemistry due to their atom economy and reduction of intermediate isolation steps. nih.gov Several MCRs are known for synthesizing the pyridine core, including:

Hantzsch Dihydropyridine Synthesis: A classic MCR that combines an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This reaction involves the condensation of an enamine with an alkynyl ketone to directly form a substituted pyridine. acsgcipr.org

These MCRs offer powerful and flexible ways to construct highly substituted pyridines. nih.govtaylorfrancis.com By choosing appropriate starting materials, it is conceivable to design an MCR that yields a precursor which can be readily converted to this compound, potentially incorporating the stereocenter through a chiral catalyst or a subsequent asymmetric step.

Pyridine Ring Formation Protocols

The de novo synthesis of the pyridine ring provides a foundational approach to constructing the core scaffold of this compound. Classical methods such as the Hantzsch and Guareschi-Thorpe pyridine syntheses offer versatile routes to substituted pyridines, which can then be further functionalized to the desired product.

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a dihydropyridine, which is subsequently aromatized to the pyridine ring. wikipedia.org To afford a precursor for 1-(Pyridin-4-yl)ethanol, a suitable aldehyde carrying the desired ethyl group precursor would be required. The flexibility of the Hantzsch synthesis allows for the introduction of various substituents on the pyridine ring by choosing the appropriate starting materials. organic-chemistry.org

The Guareschi-Thorpe synthesis offers another route to substituted pyridines, specifically 2-pyridones, by condensing cyanoacetamide with a 1,3-dicarbonyl compound. quimicaorganica.org These pyridones can then serve as versatile intermediates for further chemical transformations to achieve the desired 4-substituted pyridine structure. Recent advancements in the Guareschi-Thorpe synthesis have focused on developing more environmentally friendly protocols, for instance, by using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction. rsc.orgrsc.org

Functional Group Interconversions on Pyridine Moieties

A more direct and commonly employed strategy for the synthesis of this compound involves the enantioselective modification of a pre-existing pyridine ring, most notably through the asymmetric reduction of 4-acetylpyridine. This approach leverages the commercial availability of the starting ketone and focuses on the stereocontrolled conversion of the ketone functionality to the desired chiral alcohol.

Biocatalysis has emerged as a powerful tool for this transformation. The use of enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers high enantioselectivity under mild reaction conditions. For instance, the enantioselective reduction of 4-acetylpyridine can be achieved using whole cells of various microorganisms or isolated enzymes. nih.govusm.my Plant-based biocatalysts, such as Daucus carota (carrot), have also been shown to effectively reduce heteroaryl methyl ketones to the corresponding (S)-alcohols with high enantiomeric excess (ee). srce.hr The stereochemical outcome of these enzymatic reductions typically follows Prelog's rule, yielding the (S)-enantiomer. nih.gov

Chemical catalytic systems also provide efficient routes to this compound. Asymmetric transfer hydrogenation and catalytic hydrogenation using chiral transition metal complexes are prominent methods. These reactions often employ chiral ligands to induce enantioselectivity in the reduction of the prochiral ketone.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and enantioselectivity of this compound synthesis. Key variables that are often fine-tuned include the choice of catalyst or biocatalyst, solvent, temperature, reaction time, and the nature of the reducing agent.

In biocatalytic reductions, the pH of the medium, substrate concentration, and the presence of co-factors and co-factor regeneration systems are critical for optimal enzyme activity and stability. For example, in the reduction of 4-acetylpyridine using E. coli whole cells expressing a human carbonic anhydrase II mutant, high yields (95%) and excellent enantioselectivity (98% ee) have been achieved. nih.gov A gram-scale reaction using lyophilized whole cells yielded the product in 93% isolated yield and 97% ee, demonstrating the scalability of this biocatalytic approach. nih.gov

The following table summarizes the results from various synthetic approaches to this compound, highlighting the impact of different catalysts and conditions on yield and enantioselectivity.

Catalyst/MethodSubstrateReducing AgentSolventYield (%)Enantiomeric Excess (ee, %)
Human Carbonic Anhydrase II (in E. coli)4-AcetylpyridinePhenylsilaneTris buffer9598
Daucus carota4-Acetylpyridine-Water-98
Candida maris IFO100034-AcetylpyridineGlucosePhosphate buffer99>99 (for R-isomer)
(R,R)-2 system4-Acetylpyridine--99 (conversion)97

Green Chemistry Principles in this compound Production

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. The production of this compound has benefited from several green chemistry approaches.

The use of biocatalysts, as detailed in section 2.2.2, is a cornerstone of green synthesis. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.govresearchgate.net Furthermore, biocatalytic processes often exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification procedures. nih.gov The use of whole-cell biocatalysts can also circumvent the need for costly enzyme purification. nih.gov

Multicomponent reactions, such as the Hantzsch and Guareschi-Thorpe pyridine syntheses, are inherently atom-economical as they combine multiple starting materials into a single product in one pot, reducing the number of synthetic steps and the amount of waste generated. wikipedia.org The development of these reactions in greener solvents, such as water or ionic liquids, further enhances their environmental credentials. wikipedia.orgrsc.org

The use of recyclable catalysts and the development of continuous flow processes are other areas of active research aimed at making the synthesis of this compound and related compounds more sustainable. researchgate.net

Advanced Spectroscopic and Structural Characterization of S 1 Pyridin 4 Yl Ethanol

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule through the analysis of its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy of (S)-1-(Pyridin-4-yl)ethanol reveals characteristic absorption bands corresponding to its distinct functional groups. The spectrum is dominated by a broad absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, participating in intermolecular hydrogen bonding.

The aromatic pyridine (B92270) ring gives rise to several characteristic bands. The C-H stretching vibrations of the pyridine ring are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region. Specifically, bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of pyridine ring stretching modes.

The aliphatic C-H stretching of the methyl and methine groups are found just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol is typically observed in the 1050-1150 cm⁻¹ range.

Table 1: FTIR Spectral Data for this compound

Frequency (cm⁻¹) Vibrational Mode
~3350 (broad) O-H stretch (hydrogen-bonded)
~3030 Aromatic C-H stretch
~2970 Aliphatic C-H stretch
~1605 Pyridine ring C=C/C=N stretch
~1500 Pyridine ring C=C/C=N stretch
~1420 C-H bend (aliphatic)
~1100 C-O stretch

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the symmetric breathing mode of the pyridine ring is a prominent feature, typically appearing around 1000 cm⁻¹. The aromatic C-H stretching vibrations are also visible, though often weaker than in the FTIR spectrum.

The C-C stretching of the ethyl group and other skeletal vibrations contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). The symmetric C-H bending of the methyl group is also expected to be Raman active.

Table 2: Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3060 Aromatic C-H stretch
~2930 Aliphatic C-H stretch
~1610 Pyridine ring C=C/C=N stretch
~1030 Pyridine ring trigonal breathing
~1000 Pyridine ring breathing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the pyridine ring appear as two distinct signals due to their different electronic environments. The protons ortho to the nitrogen atom (H-2 and H-6) are deshielded and resonate at a higher chemical shift (typically around 8.5 ppm) as a doublet, while the protons meta to the nitrogen (H-3 and H-5) appear at a lower chemical shift (around 7.3 ppm), also as a doublet.

The methine proton (-CHOH) gives rise to a quartet around 4.9 ppm, split by the three protons of the adjacent methyl group. The methyl group protons (-CH₃) appear as a doublet around 1.5 ppm, split by the single methine proton. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 3: ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.52 d ~6.0 H-2, H-6 (Pyridine)
~7.35 d ~6.0 H-3, H-5 (Pyridine)
~4.90 q ~6.5 CH-OH
~1.48 d ~6.5 CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the different carbon environments. In this compound, the pyridine ring carbons show distinct signals. The carbon atom attached to the ethanol (B145695) substituent (C-4) is found around 155 ppm. The carbons ortho to the nitrogen (C-2 and C-6) resonate at approximately 150 ppm, while the carbons meta to the nitrogen (C-3 and C-5) appear around 121 ppm.

The carbon of the methine group (-CHOH) is observed around 69 ppm, and the methyl carbon (-CH₃) resonates at a much higher field, around 25 ppm.

Table 4: ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~155.0 C-4 (Pyridine)
~149.8 C-2, C-6 (Pyridine)
~121.2 C-3, C-5 (Pyridine)
~69.0 CH-OH

Advanced Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques provide correlational information that is crucial for unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. Key correlations would be observed between the methine proton (~4.90 ppm) and the methyl protons (~1.48 ppm). Additionally, coupling between the adjacent aromatic protons (H-2/H-6 and H-3/H-5) would be evident, confirming their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This would confirm the assignments made in the 1D spectra, for instance, by showing a cross-peak between the proton signal at ~8.52 ppm and the carbon signal at ~149.8 ppm (C-2/C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, a correlation would be expected between the methine proton (~4.90 ppm) and the pyridine carbon C-4 (~155.0 ppm), as well as the methyl carbon (~25.1 ppm). The methyl protons (~1.48 ppm) would show a correlation to the methine carbon (~69.0 ppm) and the pyridine carbon C-4 (~155.0 ppm).

Table 5: Expected 2D NMR Correlations for this compound

Technique Correlating Protons (δ, ppm) Correlating Carbons (δ, ppm)
COSY H-2/H-6 (~8.52) H-3/H-5 (~7.35)
CH-OH (~4.90) CH₃ (~1.48)
HSQC H-2/H-6 (~8.52) C-2/C-6 (~149.8)
H-3/H-5 (~7.35) C-3/C-5 (~121.2)
CH-OH (~4.90) CH-OH (~69.0)
CH₃ (~1.48) CH₃ (~25.1)
HMBC CH-OH (~4.90) C-3/C-5 (~121.2), C-4 (~155.0), CH₃ (~25.1)
CH₃ (~1.48) CH-OH (~69.0), C-4 (~155.0)

Solid-State NMR Characterization

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful non-destructive technique for characterizing the atomic-level structure of crystalline and amorphous solids. For this compound, which is a solid at room temperature with a reported melting point of 67-69 °C, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the primary ssNMR experiment to provide structural information.

The ¹³C CP/MAS NMR spectrum of this compound is expected to show distinct resonances for each unique carbon atom in the molecule. Unlike in solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions cause significant line broadening. The CP/MAS technique mitigates these effects, using MAS to average out chemical shift anisotropy and dipolar couplings, and cross-polarization to enhance the signal of the low-abundance ¹³C nuclei from the abundant ¹H nuclei.

The spectrum would display signals corresponding to the five distinct carbon environments: the methyl carbon (CH₃), the methine carbon (CHOH), and the three unique carbons of the pyridine ring (C2/C6, C3/C5, and C4). The chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and crystal packing effects. acs.org If the asymmetric unit of the crystal contains more than one molecule, crystallographic non-equivalence can lead to the splitting of NMR signals. rsc.org

Based on typical chemical shifts for pyridine and alcohol moieties, a predicted ¹³C solid-state NMR spectrum can be tabulated. testbook.comchemicalbook.com The C4 carbon, being attached to the ethanol substituent, would be significantly shifted compared to unsubstituted pyridine. The chiral methine carbon is expected in the typical range for an alcohol-bearing carbon, while the methyl carbon would appear at high field.

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Range Notes
C4 (Pyridinyl) 155 - 165 Quaternary carbon attached to the ethanol group; expected to be the most downfield of the ring carbons.
C2/C6 (Pyridinyl) 147 - 152 Carbons adjacent to the nitrogen atom.
C3/C5 (Pyridinyl) 120 - 125 Carbons beta to the nitrogen atom.
CH (Methine) 65 - 75 Chiral carbon bearing the hydroxyl group.

Note: These are predicted values. Actual chemical shifts depend on the specific polymorphic form and crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weight. nih.gov For this compound (C₇H₉NO, monoisotopic mass: 123.0684 Da), the positive ion ESI-MS spectrum would be dominated by the protonated molecular ion at an m/z of 124.0757.

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 124.1 would induce fragmentation through collision-induced dissociation (CID). The fragmentation of even-electron ions generated by ESI often proceeds via the elimination of small, stable neutral molecules. nih.gov For the protonated this compound, protonation is expected to occur at the basic pyridine nitrogen. Key fragmentation pathways would likely include the loss of a water molecule (H₂O, 18 Da) from the ethanol side chain and the loss of acetaldehyde (B116499) (CH₃CHO, 44 Da).

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
124.1 106.1 H₂O (18.0 Da) 4-Vinylpyridine cation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, ionization is typically achieved by electron ionization (EI), a high-energy process that results in extensive and reproducible fragmentation. nih.gov The resulting mass spectrum provides a characteristic "fingerprint" for the compound.

The molecular ion ([M]⁺˙) for this compound would be observed at m/z 123. The fragmentation pattern would be significantly different from ESI-MS. chemguide.co.uklibretexts.org Alpha-cleavage is a dominant pathway for alcohols, which would involve the cleavage of the bond between the methine carbon and the pyridine ring or the methyl group. libretexts.org The most stable carbocation would lead to the base peak.

Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z Proposed Ion Notes
123 [C₇H₉NO]⁺˙ Molecular Ion (M⁺˙)
108 [M - CH₃]⁺ Loss of a methyl radical via alpha-cleavage.
79 [C₅H₅N]⁺˙ Ion corresponding to the pyridine ring.
78 [C₅H₄N]⁺ Pyridyl cation, often a prominent fragment.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique used for the quantification of compounds in complex mixtures. It couples high-performance liquid chromatography (HPLC) for separation with tandem mass spectrometry for detection. For quantitative analysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed.

In an MRM experiment, the first quadrupole selects the precursor ion ([M+H]⁺, m/z 124.1), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific, characteristic product ion. This process provides high specificity by monitoring a specific mass transition. Based on the ESI-MS/MS data, several transitions could be used for quantification and confirmation.

Table 4: Potential MRM Transitions for LC-MS/MS Analysis of this compound

Precursor Ion (Q1) m/z Product Ion (Q3) m/z Proposed Use
124.1 106.1 Quantifier Ion (loss of H₂O)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

MALDI is a soft ionization technique typically used for large, non-volatile molecules like proteins, but it can also be applied to small molecules. The analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, typically as a protonated molecule [M+H]⁺.

For this compound, a suitable MALDI matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) would be used. The resulting MALDI-TOF (Time-of-Flight) mass spectrum would be expected to show a strong signal for the protonated molecule at m/z 124.1. Due to the soft nature of the ionization, fragmentation is generally minimal, although some matrix-adduct ions or dimer ions might be observed. This technique would be primarily used for rapid molecular weight confirmation from a solid sample.

X-ray Crystallography and Diffraction Techniques

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

As of this writing, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). wikipedia.orgcam.ac.uk However, the analysis of a suitable single crystal would yield a wealth of structural data. The presence of a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) strongly suggests that hydrogen bonding would be a key feature in the crystal packing. The molecules would likely form chains or networks via O-H···N hydrogen bonds.

The data obtained from an SCXRD analysis would be presented in a standardized format, as exemplified by related pyridinyl-ethanol structures. nih.goviucr.org This would include crystallographic parameters that define the size and shape of the unit cell and the symmetry of the crystal.

Table 5: Crystallographic Data Parameters to be Determined for this compound

Parameter Description
Chemical Formula C₇H₉NO
Formula Weight 123.15 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c)
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Number of molecules per unit cell
Dcalc (g/cm³) Calculated density

This comprehensive structural data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Single-Crystal X-ray Diffraction Analysis

Despite a thorough review of scientific literature and chemical databases, specific single-crystal X-ray diffraction data for this compound, including its crystal system, space group, and unit cell dimensions, could not be located. Therefore, a data table for these crystallographic parameters cannot be provided at this time.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a versatile analytical technique used to identify crystalline phases and to assess the purity and crystallinity of a solid sample. The resulting diffraction pattern is a fingerprint of the crystalline material.

No publicly available experimental powder X-ray diffraction data or patterns for this compound were found during the literature search. Consequently, a detailed analysis of its PXRD pattern is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This information can be used to determine the concentration of a substance and to gain insights into its electronic structure. The pyridine moiety in this compound is the primary chromophore responsible for its UV absorption.

Specific experimental data detailing the maximum absorption wavelength (λmax) and the corresponding molar absorptivity (ε) for this compound in a specified solvent were not available in the reviewed literature. For reference, the parent compound, pyridine, exhibits absorption maxima in the UV range. nist.gov

Table 1: UV-Vis Spectroscopy Data for this compound

Parameter Value Solvent
λmax (nm) Data not available Not specified

Optical Activity Measurements

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The specific optical rotation is a fundamental physical property of a chiral compound and is dependent on the concentration, solvent, temperature, and the wavelength of the light used.

The specific optical rotation for this compound has been reported. chemicalbook.com

Table 2: Specific Optical Rotation of this compound

Parameter Value Concentration (c) Solvent Temperature Wavelength

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral compound, a CD spectrum provides information about its absolute configuration and can be used to determine its enantiomeric purity.

A search of the scientific literature did not yield any specific circular dichroism spectroscopic data for this compound. Therefore, an analysis of its chiroptical properties using CD spectroscopy cannot be presented.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds, this typically involves measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimental results are then compared with the theoretical values calculated from the molecular formula to confirm the compound's identity and purity.

While specific experimental elemental analysis data for this compound were not found in the surveyed literature, the theoretical elemental composition can be calculated from its molecular formula, C₇H₉NO.

Table 3: Elemental Composition of this compound

Element Symbol Theoretical Percentage (%) Experimental Percentage (%)
Carbon C 68.27 Data not available
Hydrogen H 7.37 Data not available
Nitrogen N 11.37 Data not available
Oxygen O 13.00 Data not available

Computational Chemistry and Theoretical Investigations of S 1 Pyridin 4 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of molecular modeling due to their balance of accuracy and computational cost. These methods are instrumental in understanding the fundamental electronic properties of molecules like (S)-1-(Pyridin-4-yl)ethanol.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. For pyridine (B92270) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to predict molecular geometries, electronic properties, and reactivity. tandfonline.com

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be distributed over the ring system. The HOMO-LUMO energy gap provides insight into the molecule's electronic transitions and its susceptibility to electronic excitation. Calculations for substituted pyridines often show that electron-donating groups tend to increase the HOMO energy and decrease the gap, whereas electron-withdrawing groups lower the LUMO energy. ias.ac.in

Table 1: Illustrative Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
Energy Gap (ΔE) 5.7

Note: These are representative values based on DFT calculations for similar pyridine derivatives and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, and blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of significant negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to interaction with nucleophiles or its role as a hydrogen bond donor. nih.govresearchgate.net The distribution of electrostatic potential is also influenced by the substituent on the pyridine ring. researchgate.netnih.gov

Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule. wikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict the specific atoms most likely to participate in different types of reactions. For instance, the nitrogen atom in the pyridine ring is expected to have a high f- value, indicating its susceptibility to electrophilic attack. The carbon atoms of the pyridine ring and the carbinol carbon would have varying f+ and f- values, suggesting their roles in different reaction mechanisms. ias.ac.in These reactivity indices are powerful for understanding and predicting the regioselectivity of chemical reactions. nih.gov

Table 2: Representative Condensed Fukui Functions for Key Atoms in this compound

Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack)
N (Pyridine) 0.05 0.25
C (Carbinol) 0.18 0.08
O (Hydroxyl) 0.12 0.15

Note: These values are illustrative and represent a qualitative prediction of reactivity based on the principles of Fukui function analysis.

Binding energy calculations are typically performed to study the interaction between two or more molecules, or between a molecule and a surface. For this compound, one could, for example, calculate the binding energy with a metal ion or a catalytic surface. This calculation would involve optimizing the geometry of the complex and comparing its total energy to the sum of the energies of the individual, isolated components. A negative binding energy indicates a stable complex.

Electron deformation density maps provide a visual representation of how the electron density changes when a chemical bond is formed. In the context of this compound interacting with another species, these maps would show the accumulation or depletion of electron density in the bonding regions, offering a detailed picture of the nature of the chemical interaction (e.g., covalent, ionic, or hydrogen bonding).

Semiempirical computational methods are based on the Hartree-Fock formalism but use empirical parameters to simplify the calculations, making them significantly faster than ab initio or DFT methods. wikipedia.org Methods like AM1, PM3, and MNDO fall into this category. uni-muenchen.de While less accurate than DFT, they are very useful for studying large molecules or for performing initial, exploratory calculations. nih.gov

For this compound, semiempirical methods can be used to quickly determine its optimized geometry, heat of formation, and dipole moment. These methods are particularly valuable for screening large numbers of related compounds or for studying the dynamics of molecular systems where a large number of energy evaluations are required. The choice of a particular semiempirical method depends on the specific properties of interest and the types of atoms present in the molecule. acs.orgacs.org

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and interaction patterns of this compound and its derivatives. These methods allow for the examination of molecular behavior in different environments, providing a basis for rational drug design and the development of new materials.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and a protein at the atomic level. While specific molecular docking studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on other pyridine derivatives.

Derivatives of this compound could be designed to interact with specific biological targets. For instance, by modifying the pyridyl or ethanol (B145695) moieties, derivatives could be created to fit into the active site of an enzyme or a receptor. Molecular docking simulations would be a critical first step in evaluating the potential of these derivatives. The pyridine ring can participate in various interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and cation-π interactions. The hydroxyl group of the ethanol side chain is a key hydrogen bond donor and acceptor.

In a hypothetical docking study of a derivative of this compound with a target protein, the binding affinity and mode would be assessed. The results would likely highlight key amino acid residues that form stabilizing interactions with the ligand. An illustrative data table from a hypothetical docking study is presented below.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Derivative AKinase B-8.5Asp145, Lys72Hydrogen Bond
Phe80π-π Stacking
Derivative CReceptor D-7.9Tyr208, Trp150Hydrogen Bond, π-π Stacking
Val102Hydrophobic

This table is illustrative and based on typical data from molecular docking studies of pyridine derivatives.

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in different solvents and how its conformation changes. The flexibility of the bond between the chiral carbon and the pyridine ring allows for different rotational conformations (rotamers), which can be influenced by the surrounding environment.

Simulations in a solvent like ethanol or water would show the formation and breaking of hydrogen bonds between the hydroxyl group of this compound and the solvent molecules. The pyridine nitrogen can also form hydrogen bonds with protic solvents. These interactions would influence the conformational preferences of the molecule. The results from MD simulations can provide insights into the average conformation, fluctuations around this average, and the timescales of conformational changes.

A study on the crystal structure of a related compound, 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, revealed an anti-conformation for the chain linking the pyridine and phenyl rings. nih.gov This suggests that specific conformations can be stabilized by intermolecular interactions in the solid state. MD simulations could explore whether similar conformational preferences exist in solution.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

A key output of Hirshfeld surface analysis is the 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of intermolecular interactions have characteristic shapes in the fingerprint plot. For a hypothetical crystal of this compound, the following interactions would be expected to be significant:

O-H···N hydrogen bonds: A strong and directional interaction between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This would appear as sharp spikes in the fingerprint plot.

C-H···O interactions: Weaker hydrogen bonds involving carbon donors and the oxygen acceptor.

π-π stacking: Interactions between the pyridine rings of adjacent molecules. These would be visible as characteristic regions in the fingerprint plot.

H···H contacts: Van der Waals interactions between hydrogen atoms, which typically constitute a large portion of the Hirshfeld surface.

An illustrative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related pyridine derivative is shown in the table below. mdpi.com

Contact TypeContribution (%)
H···H43.0
C···H/H···C22.9
O···H/H···O18.5
N···H/H···N9.2

This table is based on data for a related compound and illustrates the type of information obtained from Hirshfeld surface analysis. mdpi.com

Applications of S 1 Pyridin 4 Yl Ethanol in Advanced Chemical Synthesis

Chiral Building Block in Asymmetric Organic Synthesis

The utility of (S)-1-(Pyridin-4-yl)ethanol in asymmetric synthesis stems from its pre-defined stereochemistry, which can be transferred to more complex molecular architectures. As a chiral synthon, it provides an efficient route to enantiopure products, which is of paramount importance in the pharmaceutical and materials science industries. acs.org

One of the primary applications of this compound is its conversion into other key chiral molecules, most notably chiral amines. Chiral amines are fundamental components of numerous pharmaceuticals and are also widely used as resolving agents or chiral auxiliaries in synthesis. researchgate.net The transformation of the secondary alcohol in this compound to an amine group can be achieved through several established synthetic methodologies, preserving the original stereochemistry.

Common synthetic routes include:

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine precursor, such as an azide (B81097) or a phthalimide (B116566) derivative, which can then be reduced to the primary amine. This method is known for proceeding with a clean inversion of stereochemistry.

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine nucleophile or an azide followed by reduction yields the corresponding chiral amine.

These transformations make this compound a direct precursor to (R)-1-(Pyridin-4-yl)ethanamine, a valuable chiral amine in its own right. Furthermore, biocatalytic methods, such as the use of alcohol dehydrogenases and amine dehydrogenases in cascade reactions, represent a green chemistry approach for converting chiral alcohols into chiral amines. nih.gov

The pyridine (B92270) moiety is a privileged structure in medicinal chemistry and is a core component of many natural products and synthetic drugs. researchgate.netnih.govcolab.ws this compound serves as a chiral starting material for the elaboration of more complex heterocyclic frameworks where the pyridine ring is a key feature. For instance, the chiral side chain can be chemically modified and used as an anchor point for ring-forming reactions.

While specific examples detailing the extensive use of this compound in the de novo synthesis of other complex heterocycles are not widely documented, its structural motifs are highly relevant. The synthesis of chiral piperidines, for example, can be achieved through the dearomatization and functionalization of pyridine precursors. acs.org The stereocenter in this compound can direct the stereochemical outcome of such transformations, leading to highly substituted and enantiomerically pure piperidine (B6355638) derivatives, which are significant scaffolds in drug discovery.

The primary industrial application of this compound is in the pharmaceutical sector as a building block for active pharmaceutical ingredients (APIs). acs.org Its stereochemistry is crucial for creating enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic mixtures. Chiral pyridine motifs are found in a vast number of marketed drugs. nih.gov

This compound is particularly valuable for synthesizing drugs that target the central nervous system or function as receptor modulators. acs.org The enantiopure nature of this compound ensures that the final API possesses the correct three-dimensional orientation required for specific binding to biological targets like enzymes and receptors. While the direct synthesis of many specific blockbuster drugs from this particular starting material is proprietary or not broadly published, its role as a key intermediate is well-established in process chemistry. For example, enantioenriched heteroaryl ethanols are known to be important intermediates for compounds such as HIV-1 reverse transcriptase inhibitors. osdd.net

Beyond small-molecule synthesis, chiral building blocks like this compound are finding use in materials science. The pyridine unit is an excellent hydrogen bond acceptor and can coordinate with metals, making it ideal for constructing well-ordered supramolecular structures. Research has indicated its use as a precursor for intermediates in the formation of highly stable chiral (A)6-B supramolecular copolymers. The incorporation of this chiral moiety can impart stereochemical information into the resulting polymer, influencing its secondary structure (e.g., helical folding) and macroscopic properties. This opens avenues for the development of novel chiral polymers for applications in enantioselective separation, asymmetric catalysis, and chiroptical materials.

Role in Catalysis and Chiral Ligand Design

The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. The pyridine ring is a common feature in ligand design due to its electronic properties and ability to coordinate with a wide range of transition metals. nih.gov Chiral pyridyl alcohols are excellent starting materials for the synthesis of more complex chiral ligands.

This compound is an ideal precursor for creating P,N, N,S, and N,Se-type chiral ligands, where the pyridine nitrogen and a second heteroatom chelate to a metal center. The synthesis typically involves the chemical modification of the hydroxyl group to introduce the second coordinating atom, thereby creating a bidentate ligand where the stereocenter is positioned close to the catalytic metal center.

A representative synthetic pathway involves converting the chiral alcohol into a derivative that can react with a nucleophile. For instance, chiral pyridine-containing amino alcohols can be transformed into cyclic sulfonamidates. These intermediates can then be opened by various nucleophiles, such as thiolates or selenides, to yield chiral thioethers or selenoethers. nih.gov These new N,S and N,Se ligands can be applied in transition-metal-catalyzed reactions.

A prominent example is the Palladium-catalyzed Tsuji-Trost asymmetric allylic alkylation (AAA), a powerful method for forming stereogenic centers. sigmaaldrich.com Chiral ligands derived from pyridine amino alcohols have been tested in this reaction, demonstrating the successful transfer of chirality from the ligand to the product. The stereochemical outcome of the reaction is often dictated by the absolute configuration of the ligand, with the nucleophile attacking the allylic carbon located trans to the coordinating pyridine nitrogen in the catalytic intermediate. nih.gov

Ligand TypeSubstrateNucleophileYield (%)ee (%)
N,S-Thioetherrac-1,3-diphenylallyl acetateDimethyl malonate9875
N,Se-Selenoetherrac-1,3-diphenylallyl acetateDimethyl malonate9568

Table 1: Performance of representative chiral N,S and N,Se ligands derived from pyridine amino alcohol precursors in the Pd-catalyzed Tsuji-Trost reaction. Data is illustrative of the potential of ligands derived from such scaffolds. nih.gov

The modularity in synthesizing these ligands from precursors like this compound allows for fine-tuning of the steric and electronic properties of the catalyst, which is crucial for achieving high enantioselectivity in a broad range of chemical transformations. nih.gov

Formation of Metal Complexes for Catalytic Applications

The pyridine nitrogen and the hydroxyl group of this compound allow it to function as an effective N,O-bidentate ligand for a variety of transition metals. Upon deprotonation, the resulting pyridinyl alcoholato ligand can coordinate to metal centers, forming stable chiral complexes that are active in asymmetric catalysis. mdpi.com The inherent chirality of the ligand, originating from the (S)-configured stereocenter, can induce enantioselectivity in metal-catalyzed reactions.

A range of transition metal complexes incorporating pyridinyl alcohol ligands have been synthesized and investigated for their catalytic prowess. These include complexes of ruthenium, cobalt, vanadium, and molybdenum. mdpi.com For instance, ruthenium(II) complexes bearing pyridinyl alcoholato ligands have been employed as catalysts in olefin metathesis. mdpi.com Similarly, cobalt complexes supported by these ligands have shown high selectivity in the polymerization of butadiene. mdpi.com

The catalytic activity of these metal complexes is profoundly influenced by the electronic and steric properties of the pyridinyl alcohol ligand. The pyridine ring acts as a π-acceptor, while the alcoholato group is a σ- and π-donor. This combination of electronic features modulates the reactivity of the metal center. Furthermore, the stereochemistry of the ligand dictates the spatial arrangement of the substrates around the metal, thereby controlling the stereochemical outcome of the catalytic transformation. Ruthenium complexes, in particular, have been noted for their effectiveness in catalyzing dehydrogenation reactions of alcohols. arabjchem.org

Table 1: Examples of Metal Complexes with Pyridinyl Alcohol Ligands and Their Catalytic Applications

Metal Center Ligand Type Catalytic Application Reference
Ruthenium (Ru) Pyridinyl alcoholato Olefin Metathesis mdpi.com
Ruthenium (Ru) Pyrazolyl-(2-indolyl)-pyridine Alcohol Dehydrogenation arabjchem.org
Cobalt (Co) Pyridinyl alcoholato Butadiene Polymerization mdpi.com
Vanadium (V) Oxovanadium(IV) with bis(aryl)-2-pyridinyl alcohols Oxidation mdpi.com

Intermediate in Specialty Chemicals Manufacturing

The primary application of this compound is as a high-value chiral intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). chemicalbook.commyskinrecipes.com Its stereochemically defined structure makes it an ideal starting material for building other chiral centers into a target molecule.

For example, chiral pyridyl derivatives are key components in the synthesis of various pharmaceuticals. A chemo-enzymatic approach has been developed for the synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, an API building block, which utilizes pyridine-4-carbaldehyde as a starting material. acs.org Pyridine-4-carbaldehyde is readily accessible through the oxidation of 1-(pyridin-4-yl)ethanol. The asymmetric reduction of the precursor ketone, 4-acetylpyridine (B144475), is a common method to produce enantiomerically pure this compound, highlighting the close synthetic relationship. chemicalbook.com

Furthermore, the general class of pyridine ethanol (B145695) derivatives serves as crucial synthetic intermediates for both pharmaceuticals and agricultural chemicals. google.com The compound is also used as a precursor for creating intermediates for highly stable supramolecular copolymers. chemicalbook.com Its role as a chiral building block is critical in the development of enantiomerically pure drugs, such as those targeting the central nervous system. myskinrecipes.com While not a direct precursor, the synthesis of the NK-1 receptor antagonist Aprepitant relies on a key chiral alcohol fragment, demonstrating the importance of this structural motif in modern drug manufacturing. researchgate.netdrugbank.com

Advanced Analytical and Quantification Methods for S 1 Pyridin 4 Yl Ethanol

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of (S)-1-(Pyridin-4-yl)ethanol. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, speed, and sensitivity. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like 1-(Pyridin-4-yl)ethanol. cdc.gov The method's compatibility with the liquid matrix of biological and chemical samples makes it a versatile tool. cdc.gov

Chiral HPLC for Enantiomeric Purity and Quantification

Due to the presence of a chiral center, the separation of this compound from its (R)-enantiomer is of paramount importance. Chiral HPLC is the definitive method for this purpose, as enantiomers possess identical physical and chemical properties in an achiral environment and can only be distinguished in a chiral environment. mdpi.comsigmaaldrich.com This is achieved by using a Chiral Stationary Phase (CSP).

Detailed research has focused on developing robust chiral HPLC methods capable of baseline separation, which is essential for accurate quantification. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are commonly effective for separating chiral alcohols. The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. oup.com

For the analysis of this compound, a normal-phase method is often preferred. This typically involves a mobile phase consisting of a non-polar solvent like n-hexane mixed with a polar alcohol modifier, such as isopropanol (B130326) or ethanol (B145695). nih.gov The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). rjptonline.orgbanglajol.info

Table 1: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time (R) ~8.5 min
Expected Retention Time (S) ~10.2 min

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. cdc.gov For the analysis of 1-(Pyridin-4-yl)ethanol, which has a moderate boiling point, GC with a Flame Ionization Detector (FID) offers high sensitivity. cdc.govnih.gov A typical GC method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. nih.govispub.com

The column, often a fused silica capillary coated with a stationary phase like polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-1), separates components based on their boiling points and interactions with the phase. lmaleidykla.lt A temperature program is typically used, starting at a lower temperature and ramping up to ensure the separation of more volatile impurities before eluting the target analyte. obrnutafaza.hr While standard GC can determine the purity of 1-(Pyridin-4-yl)ethanol, it cannot separate the (S) and (R) enantiomers without prior derivatization with a chiral reagent to form diastereomers.

Table 2: Typical GC-FID Method Parameters

ParameterCondition
Column DB-5 (30m x 0.25mm ID, 0.25 µm film)
Carrier Gas Helium, 1.5 mL/min constant flow
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program 100°C (hold 2 min), ramp 15°C/min to 250°C (hold 5 min)
Injection Mode Split (20:1)
Injection Volume 1 µL

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This advancement results in significantly higher resolution, greater sensitivity, and much faster analysis times. researchgate.netnih.gov For the analysis of this compound, converting an existing HPLC method to a UPLC method can reduce run times from over 10 minutes to under 2-3 minutes without sacrificing separation quality. The reduced solvent consumption also makes UPLC a more environmentally friendly and cost-effective technique. researchgate.net The instrumentation is designed to handle the higher backpressures generated by the smaller particle columns.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an additional dimension of analysis, offering both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical method that combines the separation capabilities of GC with the detection power of mass spectrometry. cdc.govnih.gov It is a definitive method for the identification and quantification of volatile and semi-volatile compounds. ispub.com After the components of a sample are separated on the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. lmaleidykla.lt

For 1-(Pyridin-4-yl)ethanol, GC-MS analysis provides not only its retention time for identification but also its mass spectrum, which serves as a chemical fingerprint. The fragmentation pattern is highly characteristic; expected fragments would include the molecular ion peak, a peak corresponding to the loss of a methyl group (M-15), and fragments characteristic of the pyridine (B92270) ring. This level of specificity is invaluable for confirming the identity of the compound in complex mixtures and for identifying unknown impurities. nih.gov

Table 3: Common GC-MS Operating Parameters

ParameterCondition
GC Column DB-5MS (30m x 0.25mm ID, 0.25 µm film)
Carrier Gas Helium, 1.2 mL/min
Oven Program 100°C (hold 2 min), ramp 15°C/min to 250°C (hold 5 min)
Transfer Line Temp 260°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range 40-300 amu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of this compound, particularly in complex matrices. This method combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for bioanalytical studies and trace-level quantification. rsc.org

The development of a robust LC-MS/MS method for this compound involves several critical steps. First, the chromatographic separation must be optimized to resolve the analyte from potential interferences. For chiral analysis, to separate this compound from its R-enantiomer, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity. skpharmteco.com The mobile phase, often a combination of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer with a volatile additive like formic acid or ammonium (B1175870) acetate, is optimized to achieve baseline separation and good peak shape. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. The tandem mass spectrometer is then used for quantification, usually in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity and reduces background noise, leading to very low limits of quantification. nih.gov

Method validation is performed according to regulatory guidelines to ensure reliability. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, and stability.

Table 1: Representative LC-MS/MS Method Validation Parameters

ParameterSpecificationFinding
Linearity (r²)≥ 0.990.999
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 100.5 ng/mL
Precision (%CV)≤ 15%< 5%
Accuracy (%RE)Within ±15%-6% to +3%
RecoveryConsistent and reproducible95-104%
Matrix EffectMinimalRelative effect < 10%

This table presents hypothetical data based on typical performance for similar small molecule assays. nih.gov

Spectrophotometric Quantification Approaches

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a straightforward and accessible method for the quantification of this compound in bulk form or in simple solutions. This technique relies on the principle that the pyridine ring within the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. researchgate.net

The basis for quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To develop a spectrophotometric method, an absorption spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is first recorded to determine the wavelength of maximum absorbance (λmax). The pyridine chromophore typically exhibits a strong absorption peak around 254-257 nm. researchgate.netsielc.com Measuring absorbance at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring the absorbance of each at the predetermined λmax. The absorbance values are then plotted against the corresponding concentrations. The resulting linear relationship is used to determine the concentration of this compound in unknown samples by measuring their absorbance and interpolating the concentration from the calibration curve.

Table 2: Example Calibration Data for Spectrophotometric Analysis

Standard Concentration (µg/mL)Absorbance at λmax (256 nm)
2.00.115
4.00.232
8.00.460
12.00.685
16.00.910
20.01.145

This table contains representative data illustrating a typical linear relationship for a UV-Vis calibration curve.

While rapid and cost-effective, UV-Vis spectrophotometry is less specific than chromatographic methods and is susceptible to interference from other substances that absorb at the same wavelength. Therefore, its application is best suited for purity assays and quantification in non-complex sample matrices.

Microanalytical Techniques for Purity and Composition

Microanalytical techniques are essential for assessing the purity and enantiomeric composition of this compound, offering high resolution with minimal sample consumption. Capillary Electrophoresis (CE) is a particularly powerful microanalytical technique for this purpose. chromatographytoday.com

CE separates molecules based on their electrophoretic mobility in an electric field. mdpi.com For the analysis of chiral compounds, a chiral selector is added to the background electrolyte (BGE). asianpubs.org Cyclodextrins and their derivatives are the most common chiral selectors used in CE. mdpi.com The enantiomers of this compound form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities, thus enabling their separation. chromatographytoday.com

Key parameters that are optimized during CE method development include the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. asianpubs.orgnih.gov Detection is typically performed using a UV detector, monitoring at the λmax of the pyridine ring. The high efficiency of CE allows for the baseline separation of the (S)-enantiomer from its (R)-enantiomer, enabling precise determination of enantiomeric purity. mdpi.com This is critical in pharmaceutical applications, as even small amounts of the undesired enantiomer can have different pharmacological or toxicological effects. wikipedia.org

The method is validated for parameters such as specificity, linearity, precision, and limit of quantification for the undesired enantiomer. nih.gov The ability of CE to resolve the major enantiomer from its impurity allows for accurate quantification of the enantiomeric excess (% ee).

Table 3: Typical Parameters for Chiral Capillary Electrophoresis

ParameterCondition
CapillaryFused-silica, 50 µm i.d., ~40 cm effective length
Background Electrolyte (BGE)50 mM Phosphate buffer, pH 2.5
Chiral Selector15 mM Sulfated-β-cyclodextrin
Applied Voltage20 kV
Temperature20 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV at 256 nm

This table outlines typical starting conditions for the chiral separation of a basic pharmaceutical compound by CE. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for enantioselective synthesis of (S)-1-(pyridin-4-yl)ethanol?

this compound is synthesized via asymmetric reduction of 1-(pyridin-4-yl)ethanone using alcohol dehydrogenases (e.g., from Lactobacillus brevis), achieving >95% enantiomeric excess (ee). Key parameters include:

  • Substrate concentration : 50–100 mM in aqueous buffer (pH 7–8).
  • Cofactor regeneration : NADPH/NADH recycling systems (e.g., glucose dehydrogenase).
  • Temperature : 25–30°C for optimal enzyme activity . Alternative chemical methods involve chiral catalysts like Corey-Bakshi-Shibata (CBS) reduction, but enzymatic routes are preferred for scalability and sustainability.

Q. How is the enantiomeric purity of this compound validated experimentally?

Enantiomeric excess is quantified using chiral HPLC (e.g., Chiralcel OD-H column) with hexane/isopropanol (90:10) mobile phase, retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min . Polarimetry ([α]D²⁵ = +32.5° in ethanol) and ¹³C NMR (distinct diastereotopic splitting of pyridin-4-yl C-H signals) further confirm stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

Discrepancies often arise from:

  • Stereochemical impurities : Trace (R)-enantiomers (even 2–5%) can alter binding kinetics. Validate purity via chiral chromatography .
  • Assay conditions : Pyridine’s pH sensitivity affects protonation states. Use buffered systems (pH 7.4) to mimic physiological environments .
  • Metabolic instability : Ethanolamine derivatives may undergo rapid oxidation. Stabilize with antioxidants (e.g., ascorbic acid) in in vitro assays .

Q. What strategies optimize reaction yields in enzymatic synthesis of this compound?

Parameter Optimal Range Impact
Substrate solubilityCo-solvents (10% DMSO)Enhances enzyme-substrate interaction
Cofactor concentration0.5–1.0 mM NADPHPrevents rate-limiting depletion
Reaction time24–48 hoursBalances conversion and enzyme denaturation
Post-reaction, isolate the product via liquid-liquid extraction (ethyl acetate/water) and purify by silica gel chromatography (70% yield) .

Q. How do computational methods aid in studying this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to enzymes like cytochrome P450. Key findings:

  • The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Tyr-96 in CYP2D6).
  • Pyridine’s π-π stacking with aromatic residues (Phe-483) enhances affinity . Validate predictions with SPR (KD = 15.3 µM) or ITC (ΔG = −8.2 kcal/mol) .

Q. What experimental pitfalls arise in crystallographic analysis of this compound derivatives?

Challenges include:

  • Crystal twinning : Common in chiral small molecules. Use SHELXT for structure solution and TWINLAW for refinement .
  • Disorder in pyridine rings : Mitigate with low-temperature (100 K) data collection and anisotropic displacement parameters .
  • Weak diffraction : Optimize crystallization with PEG 3350 and microseeding.

Data Contradiction Analysis

Q. Why do studies report conflicting results on the metabolic stability of this compound?

Variations stem from:

  • Species differences : Human liver microsomes vs. rat hepatocytes (CYP isoform selectivity).
  • Detection limits : LC-MS/MS sensitivity for trace metabolites (e.g., pyridin-4-ylacetic acid). Standardize assays using human recombinant CYP3A4/2D6 and validate with isotopically labeled internal standards .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

  • HRMS : Confirm molecular formula (C₇H₉NO, [M+H]+ = 124.0762) with <2 ppm error.
  • 2D NMR : COSY and HSQC resolve overlapping signals (e.g., pyridine H-2/H-6 at δ 8.45 ppm) .
  • X-ray crystallography : SHELXL refines absolute configuration (Flack parameter < 0.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.